molecular formula C12H18N2 B13521228 (4-Phenylpiperidin-4-yl)methanamine

(4-Phenylpiperidin-4-yl)methanamine

Cat. No.: B13521228
M. Wt: 190.28 g/mol
InChI Key: KLIBOYNLALPCFO-UHFFFAOYSA-N
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Description

(4-Phenylpiperidin-4-yl)methanamine is a piperidine-derived compound characterized by a phenyl group at the 4-position of the piperidine ring and a methanamine substituent. This scaffold is frequently utilized in medicinal chemistry due to its versatility in interacting with biological targets, particularly central nervous system (CNS) receptors and enzymes. The rigid piperidine ring provides conformational stability, while the phenyl and methanamine groups enable hydrophobic and hydrogen-bonding interactions, respectively.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(4-phenylpiperidin-4-yl)methanamine

InChI

InChI=1S/C12H18N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-10,13H2

InChI Key

KLIBOYNLALPCFO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperidin-4-yl)methanamine typically involves the reduction of 4-phenylpiperidine-4-carbonitrile using lithium aluminium hydride (LAH) in tetrahydrofuran (THF). The reaction is carried out by slowly adding a solution of 4-phenylpiperidine-4-carbonitrile in THF to a suspension of LAH in THF. The mixture is stirred for two hours, followed by quenching with sodium sulfate decahydrate. The product is then isolated by filtration and concentration .

Industrial Production Methods

Industrial production methods for (4-Phenylpiperidin-4-yl)methanamine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminium hydride (LAH) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the piperidine ring.

Scientific Research Applications

(4-Phenylpiperidin-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of (4-Phenylpiperidin-4-yl)methanamine include modifications to the piperidine ring, aromatic substituents, and linker regions. Below is a comparative analysis:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Target/Activity Key Data/Findings References
(1-Benzylpiperidin-4-yl)methanamine Benzyl group at N1 of piperidine 204.315 Undisclosed (likely CNS targets) CAS: 88915-26-8; EC: 700-666-4
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine Naphthyl-pyrimidine at N1 349.44 (estimated) Wnt/β-catenin agonist (bone formation) Oral bioavailability; BFR↑ in rats
(1-(4,4-Diphenylbutyl)-4-phenylpiperidin-4-yl)methanamine Diphenylbutyl chain at N1 439.62 (calculated) Human cytomegalovirus receptor US28 81% synthesis yield; NMR confirmed
CM-579 (1-methylpiperidin-4-yl)methanamine Methyl group at N1 ~285 (estimated) G9a/DNMT inhibitors (hematopoiesis) Dual inhibition via Pd-catalyzed synthesis
[1-[2-(4-Chlorophenyl)ethyl]-4-phenylpiperidin-4-yl]methanamine 4-Chlorophenethyl at N1 330.88 (calculated) Undisclosed Supplier data (ACMC-20cpya)

Key Observations :

  • Substituent Effects : The addition of bulky aromatic groups (e.g., naphthyl-pyrimidine in ) enhances target specificity but may reduce solubility. Smaller groups (e.g., methyl in ) improve metabolic stability.
  • Synthetic Accessibility : Yields vary significantly; diphenylbutyl derivatives achieve 81% efficiency , while cross-coupling strategies (e.g., Pd/BINAP in ) enable complex modifications.

Pharmacological Profiles

  • Dopamine Receptor Selectivity : Analogous carbazole derivatives (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine) exhibit high D3R selectivity (Ki = 144.7 nM for D3R vs. <15% D2R inhibition at 10 mmol/L) . This contrasts with (4-Phenylpiperidin-4-yl)methanamine, which lacks direct dopamine receptor data but shares structural motifs with CNS-targeting compounds.
  • Wnt/β-catenin Agonism : Compound 5 (from ) demonstrates potent bone formation activity (oral ED50 ~10 mg/kg), attributed to the naphthyl-pyrimidine moiety enhancing Wnt pathway engagement.
  • Antiviral Activity : The diphenylbutyl derivative in targets US28, a viral GPCR, suggesting scaffold adaptability to diverse receptor families.

Physicochemical Properties

  • Lipophilicity : Chlorinated derivatives (e.g., ) likely exhibit higher logP values, influencing blood-brain barrier penetration.

Biological Activity

(4-Phenylpiperidin-4-yl)methanamine, a compound derived from the piperidine family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and case studies.

Chemical Structure

The chemical structure of (4-Phenylpiperidin-4-yl)methanamine can be represented as follows:

C13H18N\text{C}_{13}\text{H}_{18}\text{N}

This structure includes a piperidine ring with a phenyl group at the 4-position and a methanamine substituent, which contributes to its unique biological properties.

The biological activity of (4-Phenylpiperidin-4-yl)methanamine is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Modulation : The compound acts as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin .
  • Antimicrobial Activity : Similar compounds have shown bactericidal effects through the hydrolysis to formaldehyde in acidic environments, which denatures proteins and nucleic acids in bacteria.
  • Inhibition of Mycobacterium tuberculosis : In high-throughput screening, derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Pharmacokinetics

The pharmacokinetic profile indicates that (4-Phenylpiperidin-4-yl)methanamine is well absorbed in the gastrointestinal tract and excreted via urine. Its efficacy is highly dependent on environmental pH, showing optimal activity in acidic conditions.

Table 1: Biological Activities and Mechanisms

Activity TypeDescriptionReference
Neurotransmitter ModulationAlters levels of dopamine and serotonin through enzyme interaction
AntimicrobialBactericidal activity via formaldehyde production in acidic environments
AntitubercularInhibits Mycobacterium tuberculosis with MIC values between 6.3 - 23 µM
AntifungalExhibits antifungal properties in vitro

Case Studies

Several studies have highlighted the potential therapeutic applications of (4-Phenylpiperidin-4-yl)methanamine:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of approximately 15 µM for both strains.
  • Neuropharmacological Effects : Research on its effects on neurotransmitter systems revealed that it could enhance dopaminergic signaling, suggesting potential applications in treating disorders like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Phenylpiperidin-4-yl)methanamine. Modifications to the phenyl group or piperidine ring can significantly alter its pharmacological profile:

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Substitution at 4-positionEnhanced antimicrobial activity
Alteration of methanamine groupVariable effects on MAO inhibition

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